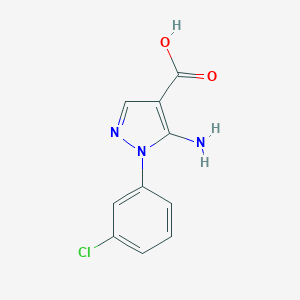
Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate and similar compounds has been described in several studies . For instance, one method involves the condensation of a chalcone with p - ((t -butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate .
Molecular Structure Analysis
The molecular structure of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has been solved using direct methods and refined against all F2 data by full-matrix least-squares technique . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has a molecular weight of 170.17 g/mol . It has a computed XLogP3-AA value of 0.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 170.06914219 g/mol . The topological polar surface area is 58.6 Ų .
Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in the construction of more complex molecules. Its reactivity allows for the formation of various derivatives that can be used in the synthesis of pharmaceuticals and agrochemicals. The ester group in the compound can undergo hydrolysis, transesterification, or be used in reactions to form amides, which are common functionalities in drug molecules .
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential to be transformed into pharmacologically active molecules. Due to its pyrazole core, which is a common motif in medicinal chemistry, it can be incorporated into compounds with antibacterial, antifungal, and anti-inflammatory properties .
Material Science
The pyrazole derivative is also of interest in material science, where it can be used to synthesize novel organic compounds with specific electronic properties. These materials can be applied in the development of organic semiconductors, which are crucial for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Catalysis
In catalysis, the compound can act as a ligand for transition metal catalysts. The nitrogen atoms in the pyrazole ring can coordinate to metals, forming complexes that are useful in various catalytic processes, including oxidation reactions and cross-coupling reactions .
Agrochemical Development
The pyrazole moiety is a key structure in the development of new agrochemicals. It can be used to create compounds with herbicidal, insecticidal, and fungicidal activities. The versatility of the pyrazole ring allows for the fine-tuning of these properties to develop more effective and environmentally friendly agrochemicals .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as reagents or standards in chromatographic methods. They can help in the quantification and identification of various substances within a mixture, contributing to the quality control of pharmaceuticals and other chemical products .
Propiedades
IUPAC Name |
ethyl 2-methyl-5-oxo-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-9(2)8-6(5)10/h4H,3H2,1-2H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMNONDJOJDGQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(NC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576232 |
Source


|
| Record name | Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |
CAS RN |
103626-03-5 |
Source


|
| Record name | Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)











